molecular formula C15H12Cl2N2O4 B3962222 N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B3962222
M. Wt: 355.2 g/mol
InChI Key: AMEKAECYSGVDGH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro, methyl, and nitro-substituted phenyl ring, along with a chlorophenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-6-14(19(21)22)12(17)7-13(9)18-15(20)8-23-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKAECYSGVDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)COC2=CC=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methyl-4-chlorophenol, undergoes nitration to introduce the nitro group at the 4-position.

    Chlorination: The nitrated product is then chlorinated to introduce the chloro group at the 5-position.

    Acylation: The chlorinated nitrophenol is reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

    Etherification: Finally, the acetamide is reacted with 4-chlorophenol to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(5-amino-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-methyl-4-nitrophenylamine and 4-chlorophenoxyacetic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitro and chloro-substituted phenyl rings.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro and chloro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group instead of a chloro group on the phenoxy ring.

    N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure with a nitro group instead of a chloro group on the phenoxy ring.

Uniqueness

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups can enhance its potential as a versatile intermediate in organic synthesis and its utility in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide
Reactant of Route 2
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N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide

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